molecular formula C9H10BrNO2 B8403183 4-bromo-2-(hydroxymethyl)-N-methylbenzamide

4-bromo-2-(hydroxymethyl)-N-methylbenzamide

Cat. No.: B8403183
M. Wt: 244.08 g/mol
InChI Key: DKZCZRBKIPFTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(hydroxymethyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

4-bromo-2-(hydroxymethyl)-N-methylbenzamide

InChI

InChI=1S/C9H10BrNO2/c1-11-9(13)8-3-2-7(10)4-6(8)5-12/h2-4,12H,5H2,1H3,(H,11,13)

InChI Key

DKZCZRBKIPFTIH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL RB flask was charged with aluminum(III) chloride (4.1 g, 31 mmol) and 10 mL of 1,2-dichloroethane (90 ml, 1142 mmol), then cooled to 0° C. A separate 250 mL flask was charged with 90 mL of 1,2-dichloroethane (90 ml, 1142 mmol) and cooled to 0° C.; methylamine (gas) (1.8 g, 59 mmol) was bubbled through the solution for 10 minutes. The dichloroethane solution was slowly poured into the aluminum chloride solution, resulting in the formation of a thick white slush. This was warmed to room temperature. 5-bromoisobenzofuran-1(3H)-one (5.00 g, 23 mmol) was added in one portion and the reaction mixture was stirred for 2.5 hours and quenched with water. The mixture was filtered to remove the solid impurities, then the filtrate was washed with 0.5N aqueous HCl (100 mL) and brine (200 mL). The organic layer was dried with MgSO4, filtered, and concentrated to give a white solid. This was triturated with EtOAc and filtered to give 4-bromo-2-(hydroxymethyl)-N-methylbenzamide (3.34 g, 58% yield) as a white solid.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five

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